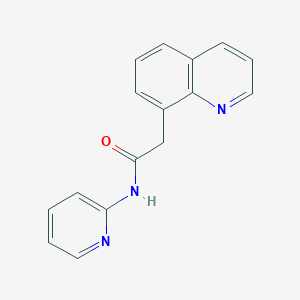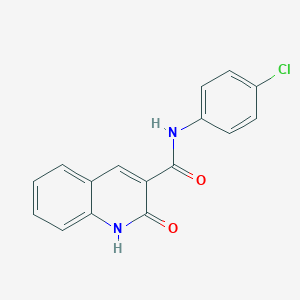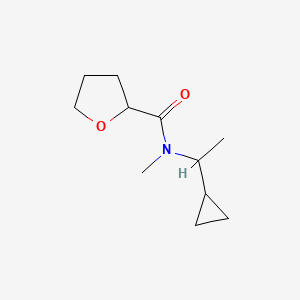
N-pyridin-2-yl-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-2-yl-2-quinolin-8-ylacetamide, commonly known as PQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PQA is a heterocyclic compound that contains a pyridine ring and a quinoline ring, making it a versatile molecule with unique properties.
Mécanisme D'action
The mechanism of action of PQA is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. PQA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. PQA has also been shown to bind to certain receptors in the body, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PQA has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that PQA can induce apoptosis, or programmed cell death, in cancer cells. PQA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition to its anticancer effects, PQA has been shown to have anti-inflammatory and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PQA in lab experiments is its versatility and unique properties. PQA can be easily synthesized in the lab and can be modified to produce derivatives with different properties. However, one of the limitations of using PQA in lab experiments is its potential toxicity. PQA has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of PQA. One area of research is the development of PQA derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of PQA and its potential targets in the body. Additionally, further studies are needed to determine the safety and efficacy of PQA in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of PQA involves the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 8-aminoquinoline in the presence of a base. The reaction yields PQA as a yellow solid with a high yield and purity.
Applications De Recherche Scientifique
PQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, PQA has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PQA has also been studied for its anti-inflammatory and antimicrobial properties.
Propriétés
IUPAC Name |
N-pyridin-2-yl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-15(19-14-8-1-2-9-17-14)11-13-6-3-5-12-7-4-10-18-16(12)13/h1-10H,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWOHNHGIOKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-2-quinolin-8-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)

![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)


![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)






